molecular formula C21H26ClN3O2S B2497046 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1215573-93-5

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No. B2497046
CAS RN: 1215573-93-5
M. Wt: 419.97
InChI Key: UIWXHVVHUXFRQL-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride" appears to be a synthetic molecule with potential interest in pharmaceutical or chemical research. Compounds containing benzothiazole and acetamide groups are often explored for their diverse biological activities and chemical properties.

Synthesis Analysis

Synthetic approaches for similar benzothiazole derivatives typically involve condensation reactions between appropriate thiazole and acetamide precursors. Such syntheses might employ carbodiimide condensation catalysis for amide bond formation or other coupling reactions under controlled conditions to introduce specific substituents like dimethylaminoethyl and ethoxy groups (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure determination of complex organic compounds like this one usually involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These techniques help in elucidating the arrangement of atoms within the molecule and confirming the presence of specific functional groups (Mabkhot et al., 2019).

Scientific Research Applications

Anthelmintic Properties

The compound amidantel, which shares a structural similarity with the chemical , demonstrates significant anthelmintic activity. Its effectiveness against various parasites in rodents and dogs highlights its potential as a lead compound for developing new anthelmintic drugs. This research points towards the possibility of utilizing similar compounds for parasitic control in veterinary medicine and potentially in human health (Wollweber et al., 1979).

Synthetic Applications

Research into derivatives of benzothiazole, akin to the molecule of interest, has led to the development of novel synthetic pathways for creating fused thiazolo[3,2-a]pyrimidinones. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis (Janardhan et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in the protection of steel in acidic environments. This research has implications for the chemical industry, where corrosion resistance is crucial for extending the lifespan of metal components and structures (Hu et al., 2016).

Anticancer Potential

Thiazolidinone derivatives, related to the chemical , have been synthesized and evaluated for their anticancer activity. This highlights the ongoing search for novel anticancer agents and the potential of such compounds in therapeutic applications (Racané et al., 2006).

Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. The synthesis and biological evaluation of these compounds against a range of bacterial and fungal strains demonstrate their potential as new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-4-26-17-10-11-18-19(15-17)27-21(22-18)24(13-12-23(2)3)20(25)14-16-8-6-5-7-9-16;/h5-11,15H,4,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWXHVVHUXFRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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